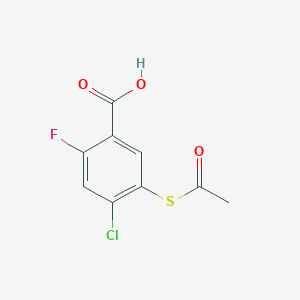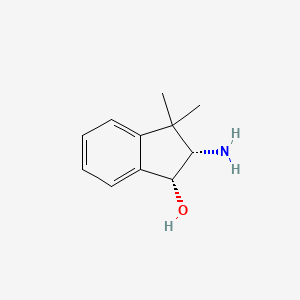
Ethyl deca-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl deca-2,4,6-trienoate is an organic compound characterized by the presence of three conjugated double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Ethyl deca-2,4,6-trienoate can be synthesized through various methods, including the Pd-catalyzed cross-coupling reactions. One such method involves the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using Pd-catalyzed Negishi coupling . This method ensures high stereoselectivity and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Pd-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
Ethyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学的研究の応用
Ethyl deca-2,4,6-trienoate has several scientific research applications, including:
作用機序
The mechanism of action of ethyl deca-2,4,6-trienoate involves its interaction with molecular targets and pathways within biological systems. The conjugated double bonds in its structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
類似化合物との比較
Similar Compounds
Methyl deca-2,4,6-trienoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Deca-2,4,6-trienoic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
143371-40-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
ethyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3 |
InChIキー |
HBJMCXQIYRADQA-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC=CC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



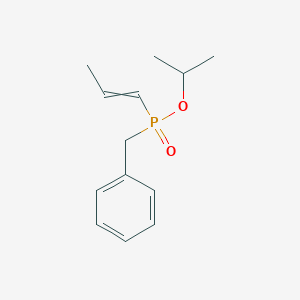

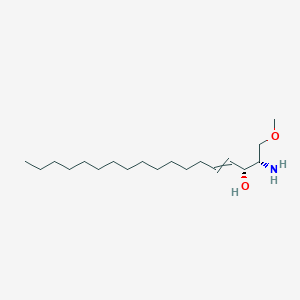
![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
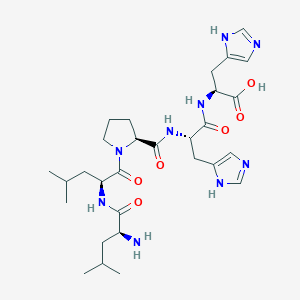
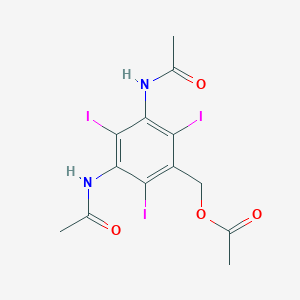
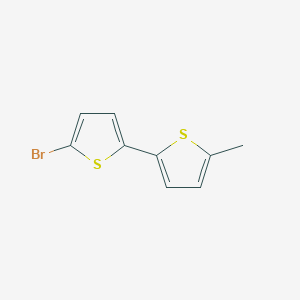
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
